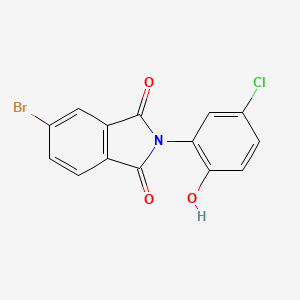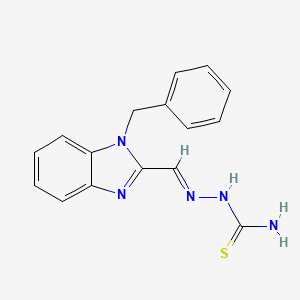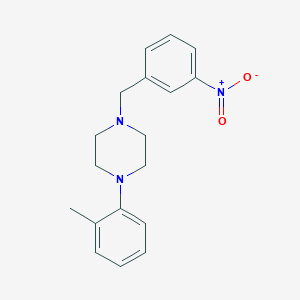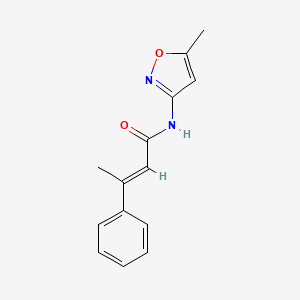
5-bromo-2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that is widely used in scientific research. It is commonly referred to as BCI or Bromo-2-chloro-5-hydroxyphenylindane-1,3-dione. BCI is a potent inhibitor of protein kinases and has been shown to have significant anti-cancer properties.
作用机制
BCI inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates and initiating downstream signaling pathways. BCI has been shown to be a selective inhibitor of certain protein kinases, including the Akt and p70S6K kinases, which are known to be involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, BCI has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the inflammatory enzyme, cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. BCI has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cell damage.
实验室实验的优点和局限性
One of the main advantages of using BCI in lab experiments is its potency and selectivity as a protein kinase inhibitor. BCI has been shown to be a more potent inhibitor of certain protein kinases than other commonly used kinase inhibitors, such as LY294002 and wortmannin. However, one limitation of using BCI is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research involving BCI. One area of research is the development of more potent and selective protein kinase inhibitors based on the structure of BCI. Another area of research is the investigation of the potential therapeutic applications of BCI in the treatment of various diseases, such as cancer and inflammation. Finally, research is needed to investigate the safety and toxicity of BCI in vivo, as well as its pharmacokinetics and pharmacodynamics.
合成方法
The synthesis of BCI involves the reaction of 5-chloro-2-hydroxybenzoic acid with phthalic anhydride in the presence of polyphosphoric acid. The resulting product is then brominated using bromine in acetic acid to yield 5-bromo-2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione. The overall yield of the synthesis process is around 40%.
科学研究应用
BCI has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. BCI works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and cell growth. By inhibiting the activity of protein kinases, BCI can prevent cancer cells from growing and dividing.
属性
IUPAC Name |
5-bromo-2-(5-chloro-2-hydroxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO3/c15-7-1-3-9-10(5-7)14(20)17(13(9)19)11-6-8(16)2-4-12(11)18/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCVUPGNRTWLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5835978.png)
![2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B5835993.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B5836001.png)






![N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5836055.png)

